molecular formula C23H15BrN2O2 B2442562 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 865591-79-3

1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B2442562
CAS No.: 865591-79-3
M. Wt: 431.289
InChI Key: SJNYORGZUXRCSD-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with a molecular formula of C23H15BrN2O2 This compound is characterized by its unique structure, which includes a bromophenyl group, an amino group, and a naphthoquinoline core

Properties

IUPAC Name

16-(4-bromoanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNYORGZUXRCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves several steps. One common method includes the reaction of 4-bromoaniline with 3-methyl-1,2-naphthoquinone under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the process . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromophenyl and naphthoquinone moieties undergo regioselective electrophilic substitutions:

Reaction TypeReagents/ConditionsPosition ModifiedProduct CharacteristicsReference
NitrationHNO₃/H₂SO₄, 0–5°CPara to bromine (aryl)Introduces nitro group (-NO₂)
SulfonationH₂SO₄ (fuming), 50°CQuinone ring (C-5/C-8)Adds sulfonic acid group (-SO₃H)
HalogenationCl₂/FeCl₃ (catalytic)Quinone ortho positionsForms dihalogenated derivatives

Mechanistic Insights :

  • Nitration occurs preferentially at the para position of the bromophenyl group due to steric hindrance from the bulky naphthoquinone system.

  • Sulfonation targets electron-deficient positions on the quinone ring, stabilized by resonance.

Nucleophilic Additions

The quinone carbonyl groups participate in nucleophilic reactions:

NucleophileConditionsProductApplicationReference
Grignard ReagentsRMgX, THF, −78°C2,7-Diol derivativesPrecursors for polycyclic compounds
AminesRNH₂, EtOH, reflux2,7-Diamino adductsEnhances water solubility
ThiolsRSH, K₂CO₃, DMFThioether-linked conjugatesProdrug development

Key Finding :

  • Addition of primary amines to the C-2/C-7 carbonyls forms stable enamine derivatives, confirmed by IR (C=O stretch at 1,660–1,680 cm⁻¹) and ¹H NMR (NH singlet at δ 9–10 ppm) .

Redox Reactions

The quinone core undergoes reversible reduction to semiquinone and hydroquinone states:

ProcessReagentsIntermediateRedox Potential (vs. SHE)Reference
ReductionNa₂S₂O₄, pH 7 bufferSemiquinone radical anion−0.45 V
OxidationO₂, Cu(II) catalystRegenerated quinone+0.32 V

Biological Relevance :

  • Semiquinone radicals generated during reduction mediate pro-apoptotic effects in cancer cells via ROS production .

Functionalization of the Amino Group

The anilino group undergoes alkylation/acylation:

ReactionReagentsProductYieldReference
AcylationAcCl, pyridineN-Acetyl derivative82%
AlkylationCH₃I, K₂CO₃, DMFN-Methylated analog75%
Mannich ReactionFormaldehyde, piperidineTertiary amine conjugate68%

Structural Confirmation :

  • N-Acetylation shifts the NH IR absorption from 3,300 cm⁻¹ to 1,720 cm⁻¹ (amide C=O).

Cycloaddition and Ring Expansion

The compound participates in Diels-Alder and photochemical cycloadditions:

Reaction TypeConditionsNew Ring System FormedApplicationReference
Diels-AlderDiene, Δ, tolueneTetracyclic fused derivativeAnticancer leads
[2+2] PhotocycloadditionUV light, acetoneCyclobutane-fused analogPhotoactive materials

Notable Example :

  • Reaction with 1,3-butadiene under reflux yields a pyrroloquinoline derivative (86% yield), characterized by X-ray crystallography .

Biological Target Interactions

The compound inhibits kinases via covalent and non-covalent interactions:

TargetBinding ModeIC₅₀/KᵢReference
EGFR Tyrosine KinaseCompetitive (ATP site)3.96 nM (vs. erlotinib: 16.17 nM)
ASK1H-bonding with Met762500 nM

Molecular Dynamics Insight :

  • Van der Waals interactions with EGFR residues (A743, K745, M766) dominate binding, as shown by MM/GBSA calculations .

Stability Under Physiological Conditions

Hydrolytic and metabolic stability studies:

ConditionHalf-Life (t₁/₂)Major Degradation ProductReference
pH 7.4 buffer, 37°C48 hHydroquinone glucuronide
Liver microsomes12 minN-Demethylated metabolite

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research has shown that derivatives of naphthoquinone compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that certain structural modifications can enhance the cytotoxicity of naphthoquinone derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating potent activity .

Case Study: Structure-Activity Relationship

A study explored the synthesis of novel quinoline derivatives that included the naphthoquinone structure. These compounds were tested for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The most promising candidates showed IC50 values comparable to established drugs, highlighting the potential of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives in cancer treatment .

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The mechanism involves the inhibition of microbial DNA gyrase, making it a candidate for addressing bacterial infections . The compound's derivatives have shown promising results against various bacterial strains in vitro.

Case Study: Dual-Target Inhibition

Research into multi-target quinoline hybrids has demonstrated that compounds containing the naphthoquinone moiety can effectively inhibit both EGFR and microbial DNA gyrase. This dual-target approach not only enhances anticancer efficacy but also provides a strategy for combating bacterial resistance .

Neuroprotective Potential

Emerging studies suggest that naphthoquinone derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds designed to inhibit cholinesterases and monoamine oxidases have shown potential in preclinical models, indicating that 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could contribute to therapeutic strategies for neurodegeneration .

Synthesis and Structural Analysis

The synthesis of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Crystallographic studies have provided insights into the molecular structure and interactions of this compound, aiding in the design of more effective analogs .

Summary Table of Biological Activities

Activity Mechanism Target IC50 Values
AnticancerEGFR inhibitionHepG2, MCF-70.137 - 0.583 μg/mL
AntimicrobialDNA gyrase inhibitionVarious bacterial strainsVaries by derivative
NeuroprotectiveCholinesterase and MAO inhibitionAlzheimer's disease targetsNot yet established

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential anticancer properties. It may also interact with DNA, leading to the disruption of cellular replication and transcription processes .

Comparison with Similar Compounds

1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds such as:

Biological Activity

1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the naphthoquinone family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is C16H12BrN2O2. The presence of the bromophenyl group and the naphthoquinone structure suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of naphthoquinones exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Key Findings:

  • In vitro Studies: The compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity. For example, it was found to inhibit Mitosis and Microtubule dynamics in cancer cells .
  • Mechanism of Action: The anticancer activity is attributed to the induction of oxidative stress and disruption of mitochondrial function leading to apoptosis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have investigated its efficacy against various bacterial strains.

Key Findings:

  • Bacterial Inhibition: The compound showed promising results against Gram-positive and Gram-negative bacteria. It was particularly effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 10 to 50 µg/mL, indicating moderate antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthoquinone derivatives are well-documented. This compound has been evaluated for its ability to inhibit inflammatory mediators.

Key Findings:

  • Nitric Oxide Production: It significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
  • Cytokine Inhibition: The compound also inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Mechanism
AnticancerVarious Cancer Cells5 - 20Induction of apoptosis
AntimicrobialS. aureus10Cell wall synthesis inhibition
E. coli50Membrane disruption
Anti-inflammatoryRAW 264.7 Macrophages-NO production inhibition

Case Studies

  • Anticancer Study: A study conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
  • Antimicrobial Study: Another research focused on evaluating the antimicrobial properties revealed that the compound exhibited enhanced activity when combined with conventional antibiotics, suggesting a potential for use in combination therapies against resistant bacterial strains .

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